Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride
Overview
Description
Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes an aminomethyl group and a phenoxy moiety. This structural configuration is believed to contribute to its interaction with various biological targets.
The mechanism of action involves the compound's ability to interact with specific molecular targets, influencing their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group may undergo hydrolysis, releasing the active form that interacts with enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of methyl 4-[4-(aminomethyl)phenoxy]butanoate exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 0.75 µg/mL against various strains of Staphylococcus aureus and other pathogens .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Methyl 4-[4-aminophenyl]butanoate | 0.35 - 0.75 | Staphylococcus aureus |
Methyl 2-(2-methoxy-4-nitro-6-((phenylimino)methyl)phenoxy)butanoate | 6.67 ± 0.48 | Gram-positive bacteria |
Anti-inflammatory Effects
In addition to antimicrobial activity, methyl 4-[4-(aminomethyl)phenoxy]butanoate has been studied for its anti-inflammatory properties. Compounds with similar structures have demonstrated potential as pro-resolving agents in inflammation models .
In Vivo Studies
In vivo studies have shown promising results regarding the safety and efficacy of this compound. For example, it has been evaluated in systemic infection models, where it significantly increased survival rates and reduced bacterial loads .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of phenoxyacetic acid derivatives found that certain analogs exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The compound's structural modifications were crucial for enhancing its bioactivity .
- Antiviral Potential : Another research effort highlighted the effectiveness of related aminomethyl compounds against viral infections, particularly Ebola and Marburg viruses, suggesting a broad-spectrum antiviral activity .
Properties
IUPAC Name |
methyl 4-[4-(aminomethyl)phenoxy]butanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11;/h4-7H,2-3,8-9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJFOEWKLPTBPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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